N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide
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Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furan compounds can be synthesized through various methods. Some classical methods have been modified and improved, while other new methods have been developed . For instance, a novel method of synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives has been developed on the basis of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH .Molecular Structure Analysis
Furans are five-membered aromatic heterocycles containing one oxygen atom . The specific structure of “N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide” is not available in the retrieved data.Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond .Scientific Research Applications
Synthesis and Pharmacological Evaluation
A novel series of furan derivatives were synthesized, highlighting the chemical versatility of furan compounds for generating biologically active molecules. These derivatives exhibited significant antidepressant and antianxiety activities in pharmacological evaluations, showcasing the potential of furan-based compounds in developing new therapeutics (Kumar et al., 2017).
Application in Dye-Sensitized Solar Cells
Furan derivatives have been utilized in dye-sensitized solar cells (DSSCs), demonstrating the impact of conjugated linkers on device performance. Specifically, a phenothiazine derivative with a furan conjugated linker showed enhanced solar energy-to-electricity conversion efficiency, indicating the role of furan derivatives in improving renewable energy technologies (Kim et al., 2011).
Biobased Polyesters Synthesis
Research on the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters highlights the application of furan derivatives in creating biobased polyesters. These novel furan polyesters, with their fully characterized chemical structures and physical properties, contribute to the development of sustainable materials (Jiang et al., 2014).
High-Performance Energetic Materials
Furan derivatives also find applications in the design of high-performance energetic materials. The assembly of diverse N-O building blocks in furan-based compounds has led to materials with high density, moderate to good thermal stability, and excellent detonation properties, underscoring the potential of furan derivatives in defense and aerospace industries (Zhang & Shreeve, 2014).
Detection of DNA Adducts
The toxicological research involving furan and its metabolites has employed furan derivatives to understand the genotoxicity of furan. The detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial, supports the hypothesis that such metabolites contribute to furan-induced carcinogenesis (Byrns et al., 2006).
Future Directions
Mechanism of Action
Target of Action
Furan derivatives have been studied for their antimicrobial activity . They demonstrate good antimicrobial activity against yeast-like fungi Candida albicans, Escherichia coli, and Staphylococcus aureus .
Mode of Action
It’s known that furan derivatives can interact with microbial cells, disrupting their normal function and leading to their death .
Biochemical Pathways
Furan derivatives are known to interfere with essential biochemical pathways in microbial cells, leading to their death .
Result of Action
Furan derivatives are known to exhibit antimicrobial activity, suggesting that they may disrupt the normal function of microbial cells, leading to their death .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of furan derivatives .
properties
IUPAC Name |
N'-[3-(furan-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LULNILHMDBLHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide |
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